molecular formula C24H36 B8750146 Tricyclohexylbenzene CAS No. 28804-58-2

Tricyclohexylbenzene

Cat. No. B8750146
CAS RN: 28804-58-2
M. Wt: 324.5 g/mol
InChI Key: HSDRNVLRTNPRNS-UHFFFAOYSA-N
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Patent
US08673538B2

Procedure details

To 20.0 g of benzene, 6.83 g of aluminum chloride was added, cooled by 3° C. and stirred, and 40.4 g of cyclohexyl chloride was slowly added dropwise. After the dropwise addition, the mixture was stirred for 5 hours at room temperature and was poured into ice water. An organic phase was extracted using ethyl acetate and the obtained organic phase was distilled off at reduced pressure at 40° C. After further distilling off at reduced pressure at 170° C., the organic phase was cooled to room temperature, 50 ml of acetone was introduced and recrystallized. The precipitated crystals were filtered off and 14 g of tricyclohexylbenzene was obtained.
Quantity
40.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.83 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1(Cl)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>C1C=CC=CC=1>[CH:5]1([C:5]2[C:6]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)=[C:7]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)[CH:8]=[CH:9][CH:10]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
C1(CCCCC1)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.83 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 g
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours at room temperature
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
An organic phase was extracted
DISTILLATION
Type
DISTILLATION
Details
the obtained organic phase was distilled off at reduced pressure at 40° C
DISTILLATION
Type
DISTILLATION
Details
After further distilling off at reduced pressure at 170° C.
TEMPERATURE
Type
TEMPERATURE
Details
the organic phase was cooled to room temperature
ADDITION
Type
ADDITION
Details
50 ml of acetone was introduced
CUSTOM
Type
CUSTOM
Details
recrystallized
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C=1C(=C(C=CC1)C1CCCCC1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.